REACTION_CXSMILES
|
[C:1]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[C:9]([C:15]([F:18])([F:17])[F:16])[CH:8]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3].C1C=C(C(O)=[O:26])C(C(OO)=O)=CC=1.[OH-].[K+]>C(OCC)(=O)C>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([NH:6][C:1](=[O:5])[C:2]2([CH3:4])[O:26][CH2:3]2)=[CH:8][C:9]=1[C:15]([F:16])([F:17])[F:18])#[N:14] |f:2.3|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
|
Name
|
|
Quantity
|
108.05 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
|
Name
|
|
Quantity
|
10.36 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at the above-mentioned temperature for 4.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 50° C.–55° C
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
standing overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
WASH
|
Details
|
The organic layer was washed with deionized water (20 ml) in which Na2S2O5 (5.0 g)
|
Type
|
DISSOLUTION
|
Details
|
had been dissolved
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Toluene (60 ml) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtrated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(NC(C2(CO2)C)=O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.37 g | |
YIELD: PERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[C:9]([C:15]([F:18])([F:17])[F:16])[CH:8]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3].C1C=C(C(O)=[O:26])C(C(OO)=O)=CC=1.[OH-].[K+]>C(OCC)(=O)C>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([NH:6][C:1](=[O:5])[C:2]2([CH3:4])[O:26][CH2:3]2)=[CH:8][C:9]=1[C:15]([F:16])([F:17])[F:18])#[N:14] |f:2.3|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
|
Name
|
|
Quantity
|
108.05 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(=O)O)C(=O)OO
|
Name
|
|
Quantity
|
10.36 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at the above-mentioned temperature for 4.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 50° C.–55° C
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
standing overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
WASH
|
Details
|
The organic layer was washed with deionized water (20 ml) in which Na2S2O5 (5.0 g)
|
Type
|
DISSOLUTION
|
Details
|
had been dissolved
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Toluene (60 ml) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtrated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(NC(C2(CO2)C)=O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.37 g | |
YIELD: PERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |